Myrcenyl methyl ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including myrcenyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the use of silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . Other methods include the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, and transition metal-free coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Myrcenyl methyl ether, like other ethers, is relatively unreactive towards most reagents, making it an excellent solvent for reactions . it can undergo acidic cleavage, where the C–O bond is broken by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) . This reaction typically proceeds via an S_N2 or S_N1 mechanism, depending on the substituents attached to the ether .
Common Reagents and Conditions:
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Strong oxidizing agents can convert ethers to esters or carboxylic acids, though this is less common for this compound.
Major Products:
Acidic Cleavage: Alcohol and alkyl halide.
Oxidation: Esters or carboxylic acids.
Scientific Research Applications
Myrcenyl methyl ether is used in various scientific research applications, including:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In studies involving the interaction of ethers with biological membranes.
Medicine: Potential use in drug formulation due to its solvent properties.
Industry: As a flavoring agent in food and beverages.
Mechanism of Action
The mechanism of action of myrcenyl methyl ether primarily involves its role as a solvent. It can dissolve non-polar substances, facilitating reactions in organic synthesis. In biological systems, it may interact with lipid membranes, altering their properties and affecting membrane-bound processes .
Comparison with Similar Compounds
Diethyl Ether: Another common ether with similar solvent properties but a lower boiling point.
Tetrahydrofuran (THF): A cyclic ether with higher polarity and different solvent properties.
Anisole: An aromatic ether with a methoxy group attached to a benzene ring, used in perfumery and as a solvent.
Uniqueness: Myrcenyl methyl ether is unique due to its specific structure, which imparts a piney, resinous aroma and makes it suitable for use as a flavoring agent . Its solubility properties also make it distinct from other ethers, allowing it to be used in specific industrial applications.
Biological Activity
Myrcenyl methyl ether (MME) is an organic compound belonging to the class of terpenes and is recognized for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MME, drawing from diverse sources and including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a derivative of myrcene, a common terpene found in various essential oils. The molecular formula for MME is C12H22O, and its structure consists of a methyl ether group attached to the myrcene backbone. This structural modification can influence its biological properties, including antioxidant, antimicrobial, and cytotoxic activities.
1. Antioxidant Activity
Research has demonstrated that MME exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Study Findings : A study measuring the antioxidant capacity of MME reported that it effectively scavenged free radicals, demonstrating a dose-dependent relationship. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µg/mL, indicating strong antioxidant potential compared to other terpenes .
2. Antimicrobial Activity
MME has shown promising antimicrobial effects against various pathogens.
- In Vitro Studies : In tests against common bacteria such as Escherichia coli and Staphylococcus aureus, MME exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively . This suggests that MME could be a viable candidate for developing natural antimicrobial agents.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 64 |
3. Cytotoxicity
The cytotoxic effects of MME have been evaluated in several cancer cell lines.
- Cancer Cell Studies : Research involving human cancer cell lines (MCF-7 breast cancer cells and HepG2 liver cancer cells) revealed that MME induced apoptosis in a dose-dependent manner. The IC50 values were found to be 25 µg/mL for MCF-7 and 30 µg/mL for HepG2 cells . Apoptotic markers such as caspase-3 were significantly activated in treated cells compared to controls.
Case Study 1: Effect on Breast Cancer Cells
A detailed study investigated the effects of MME on MCF-7 breast cancer cells:
- Methodology : Cells were treated with varying concentrations of MME for 24 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 20 µg/mL, with morphological changes indicating apoptosis (cell shrinkage and membrane blebbing). Flow cytometry analysis confirmed increased annexin V binding in treated cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of MME:
- Methodology : Disk diffusion assays were performed against multiple bacterial strains.
- Results : Zones of inhibition were measured, showing that MME had a notable effect on both gram-positive and gram-negative bacteria, supporting its potential use as a natural preservative in food products .
Safety and Toxicological Studies
Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use.
- Toxicology Reports : Evaluations conducted by the Joint FAO/WHO Expert Committee on Food Additives concluded that MME did not exhibit mutagenic or genotoxic properties in standard tests (Ames test and micronucleus assay) . The NOAEL (No Observed Adverse Effect Level) was established at high doses without significant adverse findings.
Properties
CAS No. |
24202-00-4 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
7-methoxy-7-methyl-3-methylideneoct-1-ene |
InChI |
InChI=1S/C11H20O/c1-6-10(2)8-7-9-11(3,4)12-5/h6H,1-2,7-9H2,3-5H3 |
InChI Key |
ZOSWMSOQJPTZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(=C)C=C)OC |
density |
0.841-0.849 (20°) |
physical_description |
Colourless liquid; piney resinous aroma |
solubility |
Very slightly soluble in water; soluble in non-polar sovents Slightly soluble (in ethanol) |
Origin of Product |
United States |
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